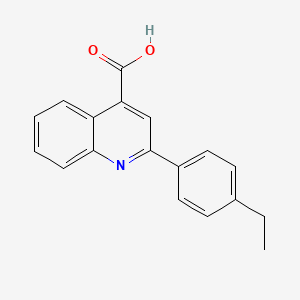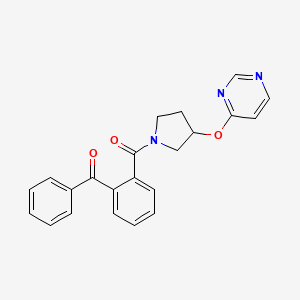
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential and Computational Studies
Research on derivatives closely related to 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride has demonstrated considerable anti-dopaminergic and anti-serotonergic activity, indicating potential antipsychotic applications. A study by Bhosale et al. (2014) on biphenyl moiety linked with aryl piperazine derivatives, including the design, synthesis, pharmacological evaluation, and computational studies, found that these compounds exhibit impressive antipsychotic profiles with lower potency for catalepsy induction. These results align with docking studies aimed at designing compounds with affinity for human dopamine D2 receptors, supported by quantitative structure-activity relationship (QSAR) analyses (Bhosale, S., Kanhed, A., Dash, R., Suryawanshi, M., & Mahadik, K., 2014).
Molecular Docking and Biochemical Properties
Onawole et al. (2017) conducted a computational assessment of important biochemical properties and vibrational assignments for a synthesized arylpiperazine-based drug, highlighting its potential reactivity towards the human GABA receptor. The study provided insights into the molecular docking mechanism of the molecule as an agonist, with evaluations of its reactivity properties using concepts like Average Local Ionization Energies (ALIE) and Fukui functions (Onawole, A. T., Al-Ahmadi, A. F., Mary, Y., Panicker, C., Ullah, N., Armaković, S., Armaković, S., Alsenoy, C., & Al‐Saadi, A., 2017).
Electrochemical Synthesis
Nematollahi and Amani (2011) explored the electrochemical oxidation of a related compound in the presence of arylsulfinic acids, revealing a novel, environmentally friendly, and reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives. This method offers a high atom economy and safe waste management under ambient conditions, suggesting applications in green chemistry and sustainable drug synthesis (Nematollahi, D. & Amani, A., 2011).
Anticancer and Antituberculosis Studies
Research by Mallikarjuna, Padmashali, and Sandeep (2014) on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, a closely related class of compounds, demonstrated significant anticancer and antituberculosis activities. These findings suggest the potential of such derivatives in developing new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna, S., Padmashali, B., & Sandeep, C., 2014).
Eigenschaften
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-23-16-6-2-14(3-7-16)12-18(22)20-10-8-19(9-11-20)13-17(21)15-4-5-15;/h2-3,6-7,15,17,21H,4-5,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLEOXXMKMSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2814494.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814497.png)

![1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814499.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2814501.png)
![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)
![5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile](/img/structure/B2814505.png)

![N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2814507.png)
![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)